molecular formula C21H21BrN4OS B2411551 N-(3-bromophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide CAS No. 1115407-60-7

N-(3-bromophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide

Cat. No.: B2411551
CAS No.: 1115407-60-7
M. Wt: 457.39
InChI Key: ZCUQKQNYSOEEDJ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a piperidin-1-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-bromophenyl group.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4OS/c22-15-7-6-8-16(13-15)23-19(27)14-28-20-17-9-2-3-10-18(17)24-21(25-20)26-11-4-1-5-12-26/h2-3,6-10,13H,1,4-5,11-12,14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUQKQNYSOEEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H19BrN4S. The presence of the bromophenyl group, piperidine, and quinazoline moieties contributes to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in cancer progression, such as BRD4 and PARP1. These targets are crucial for cell proliferation and survival in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells, particularly in breast cancer models. It stimulates cell cycle arrest at the G1 phase, leading to reduced tumor growth .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound.

Study ReferenceBiological ActivityEffectivenessNotes
Induces apoptosis in breast cancer cellsHighEffective in MDA-MB-468 and MCF-7 xenograft models
Inhibits BRD4 and PARP1Moderate to HighSuggests potential for synthetic lethality in cancer therapy
Anti-inflammatory activityPotentially significantMechanism involves inhibition of nitric oxide production

Case Study 1: Breast Cancer Treatment

In a study involving xenograft models, this compound was found to significantly reduce tumor size without apparent toxicity. The study highlighted its dual-target inhibition mechanism, making it a promising candidate for further development in breast cancer therapies .

Case Study 2: Anti-inflammatory Research

Another study evaluated the compound's potential as an anti-inflammatory agent. It exhibited significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, suggesting that it could be effective in treating inflammatory diseases .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3-bromophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps often include the formation of the quinazoline core followed by the introduction of the piperidine and bromophenyl groups. Various synthetic methodologies have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Quinazoline derivatives, including this compound, have demonstrated significant anticancer properties. Studies have shown that quinazoline-based compounds can inhibit various tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, quinazoline derivatives have been evaluated for their inhibitory effects on cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR2) . These activities suggest that this compound may be a promising candidate for further development in cancer therapy.

Anticonvulsant Properties

Recent research has indicated that certain quinazoline derivatives exhibit anticonvulsant effects in animal models . The mechanism is thought to involve modulation of neurotransmitter systems, potentially offering a therapeutic avenue for epilepsy treatment. The specific role of this compound in this context warrants further investigation.

Inhibition of Protein Kinases

The compound has been studied for its ability to inhibit multiple protein kinases, which play pivotal roles in various signaling pathways associated with cancer and other diseases. The structure–activity relationship (SAR) studies suggest that modifications to the quinazoline core can significantly impact kinase inhibition potency . This insight is crucial for designing more effective inhibitors based on this scaffold.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from SAR studies indicate:

Substituent Effect on Activity
Bromine at position 3Enhances binding affinity to target proteins
Piperidine ringContributes to improved solubility and bioavailability
Sulfanyl groupPlays a critical role in biological activity

These insights help guide future modifications to enhance efficacy and reduce potential side effects.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of quinazoline derivatives, including this compound:

Case Study 1: Anticancer Efficacy

A study evaluated a series of quinazoline derivatives against breast cancer cell lines, demonstrating that specific modifications led to increased cytotoxicity compared to standard treatments . The results indicated that compounds with similar structures could provide new therapeutic options for resistant cancer types.

Case Study 2: Neurological Disorders

In another investigation, derivatives were tested for their anticonvulsant properties using established animal models. The results showed promising activities that could lead to novel treatments for epilepsy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazoline Moieties

2-{[2-(3,4-Dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl]sulfanyl}-N-(3,4-Dimethylphenyl)Acetamide
  • Key Differences: Replaces piperidin-1-yl with dihydroisoquinoline and 3-bromophenyl with 3,4-dimethylphenyl.
  • Molecular Weight : 454.59 g/mol (vs. ~462.39 g/mol for the target compound).
2-Substituted-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetamides
  • Key Differences: Features a 4-oxo-quinazoline scaffold with phenyl and ethylamino substituents.
  • Biological Relevance : Demonstrated anti-inflammatory activity surpassing Diclofenac, suggesting the quinazoline core's role in modulating inflammation pathways. The absence of a bromophenyl group in these analogues may reduce cytotoxicity .

Analogues with Sulfanyl-Acetamide Linkages

N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
  • Key Differences: Substitutes quinazoline with diaminopyrimidine and bromophenyl with chlorophenyl.
  • Crystallographic Data : The 3-chlorophenyl group induces a dihedral angle of 54.6° between aromatic rings, influencing molecular packing and solubility. Bromine's larger atomic radius in the target compound may enhance hydrophobic interactions .
2-{[5-(3-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide
  • Key Differences : Replaces quinazoline with a triazole ring and adds a methoxyphenyl group.
  • Molecular Weight : 495.39 g/mol (higher than the target compound). The triazole's hydrogen-bonding capability and methoxy group's electron-donating effects may alter pharmacokinetics .

Piperidine-Containing Analogues

N-Substituted-2''-[(Phenylsulfonyl)(Piperidin-1-yl)Amino]Acetamide Derivatives
  • Key Differences : Incorporates a sulfonyl-piperidine moiety instead of quinazoline.
  • Biological Activity : These derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting piperidine's role in enzyme interaction. The target compound’s piperidin-1-yl group may similarly enhance binding to neurological targets .

Table 1. Structural Comparison of Key Analogues

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol)
Target Compound Quinazoline R1: Piperidin-1-yl; R2: 3-Bromophenyl ~462.39
2-{[2-(Dihydroisoquinolinyl)quinazolin-4-yl]sulfanyl}-N-(3,4-Dimethylphenyl) Quinazoline R1: Dihydroisoquinolinyl; R2: 3,4-Dimethylphenyl 454.59
N-(3-Chlorophenyl)-2-[(Diaminopyrimidinyl)sulfanyl]acetamide Pyrimidine R1: 4,6-Diamino; R2: 3-Chlorophenyl ~366.84
2-{[5-(3-Bromophenyl)triazol-3-yl]sulfanyl}-N-(4-Methoxyphenyl)acetamide Triazole R1: Phenyl; R2: 4-Methoxyphenyl 495.39

Discussion of Key Findings

  • Role of Quinazoline Core : The quinazoline scaffold provides a rigid planar structure for target binding, with substitutions (e.g., piperidin-1-yl) enhancing affinity for enzymes or receptors .
  • Bromophenyl vs.
  • Piperidin-1-yl vs. Other Amines : Piperidine's conformational flexibility and basicity may facilitate interactions with biological targets, as seen in AChE inhibitors .

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